1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl-
Overview
Description
1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- is a heterocyclic compound with a unique structure that includes a carbazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the carbazole moiety imparts unique electronic and photophysical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- typically involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles. One common method is the regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles using various oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The starting tetrahydrocarbazoles can be obtained through reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of oxidizing agents and reaction conditions can be optimized to achieve higher yields and purity suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions: 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, pyridinium chlorochromate.
Solvents: Common solvents used include alcohols, acetonitrile, and toluene.
Major Products:
Scientific Research Applications
1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
6,7-Dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO): A fluorophore with similar photophysical properties.
5-Methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one (MDDCO): Another fluorophore with unique electronic properties.
Uniqueness: 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- stands out due to its specific substitution pattern and the resulting electronic and photophysical properties.
Properties
IUPAC Name |
7-methyl-2,3,4,9-tetrahydrocarbazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-5-6-9-10-3-2-4-12(15)13(10)14-11(9)7-8/h5-7,14H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTILMDIWYKWOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464357 | |
Record name | 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73910-75-5 | |
Record name | 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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